3-[2-(Trifluoromethoxy)phenyl]propanoic acid
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated organofluorine compound characterized by its unique molecular architecture and systematic nomenclature. The compound possesses the molecular formula Carbon₁₀Hydrogen₉Fluorine₃Oxygen₃, establishing its identity as a polyfluorinated carboxylic acid derivative. The systematic name reflects the precise positioning of functional groups within the molecular framework, with the trifluoromethoxy substituent occupying the ortho position relative to the propanoic acid chain attachment point on the phenyl ring.
The Chemical Abstracts Service has assigned this compound the registry number 914636-53-6, providing definitive identification within chemical databases and literature. Alternative nomenclature systems recognize this compound through various naming conventions, including the International Union of Pure and Applied Chemistry systematic name this compound. The molecular weight calculations establish the compound at 234.17 grams per mole, reflecting the substantial contribution of the fluorine atoms to the overall molecular mass.
The structural representation through Simplified Molecular Input Line Entry System notation demonstrates the molecular connectivity as OC(=O)CCc1ccccc1OC(F)(F)F, clearly delineating the carboxylic acid functionality, the propyl bridge, and the trifluoromethoxy-substituted aromatic system. This notation system enables precise computational modeling and database searches across chemical information systems. The International Chemical Identifier provides an additional layer of molecular specification through the unique key HPWALWHGHCTMBT-UHFFFAOYSA-N, ensuring unambiguous identification across diverse chemical databases and research platforms.
Table 1: Fundamental Chemical Properties of this compound
Historical Development and Discovery
The historical development of this compound reflects the broader evolution of organofluorine chemistry and the systematic exploration of trifluoromethoxy-containing compounds. While specific discovery dates for this particular compound remain limited in the available literature, the systematic study of trifluoromethoxy-substituted aromatic compounds has emerged as a significant area of research within the past several decades. The compound's registration in chemical databases indicates established synthetic pathways and commercial availability, suggesting successful development of reliable preparation methods.
The compound's emergence coincides with the broader recognition of trifluoromethoxy groups as valuable functional units in pharmaceutical and materials science applications. Research institutions and chemical suppliers have developed standardized synthetic approaches, as evidenced by the availability of the compound through multiple commercial sources with established purity specifications. The development timeline reflects the maturation of fluorine chemistry methodologies, particularly those enabling the controlled introduction of trifluoromethoxy substituents into aromatic systems.
Contemporary research continues to expand the synthetic methodologies for accessing trifluoromethoxy-containing compounds, with particular emphasis on developing more efficient and selective synthetic routes. The availability of this compound through commercial suppliers indicates successful scale-up of synthetic procedures, enabling broader research applications and potential industrial utilization. This progression from laboratory curiosity to commercially available research compound represents the typical development pathway for specialized organofluorine materials.
Significance of Trifluoromethoxy Functional Groups in Organic Chemistry
The trifluoromethoxy functional group represents one of the most significant developments in contemporary organofluorine chemistry, offering unique electronic and steric properties that distinguish it from other fluorinated substituents. Research has established that trifluoromethoxy groups exhibit exceptional lipophilicity parameters, with Hansch π values of 1.04, positioning them between traditional methoxy groups (π = -0.20) and trifluoromethyl groups (π = 0.88). This intermediate lipophilicity provides valuable opportunities for fine-tuning molecular properties in pharmaceutical and materials applications.
The electronic characteristics of trifluoromethoxy substituents arise from their unique bonding arrangements and electron distribution patterns. Unlike conjugated systems, trifluoromethoxy groups do not participate in π-electron delocalization with aromatic systems, instead exhibiting localized p-electron interactions between oxygen and the carbon-fluorine σ* orbitals. This electronic arrangement results in weakening of carbon-fluorine bonds while simultaneously strengthening carbon-oxygen bonds, creating distinctive reactivity patterns that differentiate trifluoromethoxy compounds from their trifluoromethyl analogs.
Conformational analysis reveals that trifluoromethoxy groups adopt specific spatial arrangements to minimize repulsive electrostatic interactions, typically positioning the trifluoromethyl portion perpendicular to aromatic ring systems. This conformational preference influences molecular recognition events and intermolecular interactions, making trifluoromethoxy substituents valuable tools for controlling molecular geometry and binding affinity in biological systems. The thermal and chemical stability of trifluoromethoxy groups toward bases, acids, reducing agents, oxidizing reagents, and organometallic species further enhances their utility in synthetic and applied chemistry contexts.
Table 2: Comparative Properties of Fluorinated Functional Groups
| Functional Group | Hansch π Value | Electronic Character | Stability Profile |
|---|---|---|---|
| Methoxy (-OCH₃) | -0.20 | Electron-donating | Moderate |
| Trifluoromethyl (-CF₃) | 0.88 | Electron-withdrawing | High |
| Trifluoromethoxy (-OCF₃) | 1.04 | Intermediate | Very High |
| Thioltrifluoromethyl (-SCF₃) | 1.44 | Electron-withdrawing | High |
The synthetic accessibility of trifluoromethoxy-containing compounds has improved significantly through the development of specialized trifluoromethoxylation reagents and methodologies. Recent advances in radical trifluoromethoxylation reactions have expanded the range of accessible molecular architectures, enabling the construction of complex molecules bearing the trifluoromethoxy functional group. These methodological developments have particular relevance for accessing compounds like this compound through efficient synthetic routes.
Current research continues to explore the unique properties imparted by trifluoromethoxy substitution, with particular focus on applications in pharmaceutical chemistry where the functional group's combination of lipophilicity, metabolic stability, and electronic properties provides advantages over traditional substituents. The growing recognition of trifluoromethoxy groups as valuable bioisosteres for other functional groups has driven continued interest in developing new synthetic methodologies and exploring novel applications for compounds containing this distinctive functional unit.
Propriétés
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWALWHGHCTMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640932 | |
| Record name | 3-[2-(Trifluoromethoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-53-6 | |
| Record name | 3-[2-(Trifluoromethoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(trifluoromethoxy)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary synthetic route for 3-[2-(Trifluoromethoxy)phenyl]propanoic acid involves a multi-step process starting from 2-(trifluoromethoxy)benzaldehyde as the key precursor.
Starting Material:
2-(Trifluoromethoxy)benzaldehyde is selected for its appropriate substitution pattern and reactivity.Grignard Reaction:
The aldehyde undergoes nucleophilic addition with a Grignard reagent such as ethylmagnesium bromide. This step forms the corresponding secondary alcohol intermediate.Oxidation:
The secondary alcohol is oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide. This converts the alcohol functionality into the propanoic acid moiety.Purification:
The crude product is purified by recrystallization or chromatographic techniques to achieve high purity of the target acid.
This synthetic approach is widely adopted due to its straightforwardness and reliability in yielding the desired product with good purity.
Industrial Production Considerations
In industrial settings, the synthesis is scaled up with modifications to improve yield, reduce cost, and enhance process control:
Continuous Flow Reactors:
Automated continuous flow systems are often employed to maintain precise temperature, pressure, and reagent feed rates, optimizing reaction efficiency.Catalyst Recycling:
Catalysts used in oxidation or hydrogenation steps are recovered and reused to reduce waste and cost.Process Optimization:
Reaction times, solvent choices, and reagent concentrations are optimized to maximize throughput and minimize impurities.
This results in a robust production method suitable for large-scale manufacture while maintaining product quality.
Reaction Types and Reagents Used
The preparation involves classical organic transformations:
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Grignard Addition | Ethylmagnesium bromide, dry ether solvent | Formation of secondary alcohol intermediate |
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Conversion of alcohol to carboxylic acid |
| Purification | Recrystallization solvents or chromatographic media | Isolation of pure this compound |
These reagents and conditions are chosen for their effectiveness in achieving high conversion rates and selectivity.
Comparative Analysis with Related Compounds
While direct literature on this compound is somewhat limited, insights can be drawn from similar trifluoromethyl and trifluoromethoxy substituted phenylpropanoic acids:
Compounds with trifluoromethyl groups often require hydrogenation steps under palladium catalysts to reduce unsaturated bonds, followed by purification to remove related impurities.
The trifluoromethoxy substituent enhances lipophilicity and stability, influencing reaction conditions and purification strategies.
Industrial patents for related trifluoromethyl phenylpropanoic acids emphasize catalytic hydrogenation and crystallization under controlled conditions to achieve high purity and yield, which can be adapted for trifluoromethoxy analogues.
Data Table Summarizing Preparation Parameters
| Parameter | Description/Condition | Outcome/Notes |
|---|---|---|
| Starting Material | 2-(Trifluoromethoxy)benzaldehyde | Key precursor for Grignard addition |
| Grignard Reagent | Ethylmagnesium bromide | Forms secondary alcohol intermediate |
| Oxidizing Agent | Potassium permanganate or chromium trioxide | Converts alcohol to carboxylic acid |
| Reaction Solvent | Dry ether (for Grignard), aqueous or organic solvents (for oxidation) | Ensures reagent stability and reaction efficiency |
| Purification Method | Recrystallization or chromatography | Achieves high purity (>99%) |
| Industrial Enhancements | Continuous flow reactors, catalyst recycling | Improves yield, cost-effectiveness, and scalability |
| Typical Yield | Not explicitly reported for trifluoromethoxy derivative, expected >80% based on analogous compounds | High yield achievable with optimized conditions |
Research Findings and Notes
The trifluoromethoxy group significantly influences the compound’s chemical behavior, requiring careful control of reaction parameters to avoid side reactions.
Oxidation steps must be carefully monitored to prevent over-oxidation or decomposition.
Purity of the final product is critical, especially for pharmaceutical applications, necessitating advanced purification techniques.
While direct patents or extensive literature on this exact compound are limited, methodologies for structurally similar trifluoromethylphenylpropanoic acids provide valuable procedural insights.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Trifluoromethoxy)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethoxy-substituted alcohols, aldehydes, ketones, and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[2-(Trifluoromethoxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethoxy group.
Mécanisme D'action
The mechanism of action of 3-[2-(Trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)
The choice of substituent significantly impacts molecular properties. For example:
- 3-[4-(Trifluoromethyl)phenyl]propanoic acid (CAS 94022-99-8) replaces -OCF₃ with -CF₃ at the para position. The -CF₃ group is more electronegative and less polarizable than -OCF₃, leading to differences in solubility and receptor binding.
- 2-(3-(Trifluoromethyl)phenyl)propanoic acid (CAS 68718-08-1) is a positional isomer with -CF₃ at the meta position. Meta substitution reduces steric hindrance near the carboxylic acid group, which may increase acidity (lower pKa) compared to ortho-substituted derivatives .
Table 1: Substituent Comparison
| Compound | Substituent (Position) | Molecular Weight | CAS Number | Key Properties |
|---|---|---|---|---|
| 3-[2-(Trifluoromethoxy)phenyl]propanoic acid | -OCF₃ (ortho) | 234.16 | Not reported | High lipophilicity, moderate acidity |
| 3-[4-(Trifluoromethyl)phenyl]propanoic acid | -CF₃ (para) | 218.17 | 94022-99-8 | Rigid structure, low solubility |
| 2-(3-(Trifluoromethyl)phenyl)propanoic acid | -CF₃ (meta) | 218.17 | 68718-08-1 | Higher acidity (pKa ~3.5) |
Positional Isomerism
The position of the substituent on the phenyl ring affects both chemical and biological behavior:
- Ortho-substituted derivatives (e.g., this compound) exhibit steric hindrance near the carboxylic acid group, which can reduce hydrogen-bonding capacity but enhance binding to hydrophobic pockets in proteins .
- Para-substituted analogs (e.g., 3-[4-(Trifluoromethyl)phenyl]propanoic acid) allow for symmetrical interactions in crystal lattices, as seen in their intermolecular O–H⋯O hydrogen bonding patterns .
Functional Group Modifications
- Cyclobutane derivatives: 3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride adds a constrained cyclobutane ring, which may improve metabolic stability but reduce solubility due to increased hydrophobicity .
Pharmacological Relevance
- PPARγ Ligands: α-Trifluoroethoxy propanoic acid derivatives (e.g., SB-219994) demonstrate stereoselective binding to PPARγ, a nuclear receptor targeted in diabetes therapy. The (S)-enantiomer of SB-219994 shows 770-fold higher affinity than its (R)-counterpart, highlighting the importance of stereochemistry in analogs with fluorinated groups .
- Anticancer Agents: Derivatives like 3-[1-(3,3,5,5-Tetramethylcyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}-1H-benzimidazol-5-yl]propanoic acid (IC₅₀ = 0.03 μM) exhibit potent inhibition of IDH1 R132H mutants, suggesting that trifluoromethoxy-substituted propanoic acids are viable scaffolds in oncology .
Table 2: Pharmacological Data
| Compound | Target | IC₅₀/KD (nM) | Application | Reference |
|---|---|---|---|---|
| SB-219994 (α-Trifluoroethoxy analog) | PPARγ | 70 | Diabetes | |
| IDH1 R132H Inhibitor | IDH1 Mutant | 30 | Cancer |
Activité Biologique
3-[2-(Trifluoromethoxy)phenyl]propanoic acid (TFMPA) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TFMPA is characterized by the presence of a trifluoromethoxy group, which significantly influences its chemical properties. The molecular formula of TFMPA is C₁₀H₉F₃O₂, with a molecular weight of approximately 234.174 g/mol. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy as a pharmaceutical agent .
Pharmacological Activity
1. Anti-inflammatory Properties:
Research indicates that TFMPA exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by inflammation. The presence of the trifluoromethoxy group may enhance its interaction with cyclooxygenase enzymes, which play a critical role in inflammation pathways.
2. Analgesic Effects:
In addition to its anti-inflammatory properties, TFMPA has been shown to possess analgesic activity. This suggests that it may be effective in managing pain-related conditions, potentially offering an alternative to traditional analgesics.
3. Antimicrobial Activity:
Preliminary studies suggest that TFMPA may exhibit antimicrobial properties against various pathogens. Further research is needed to quantify its efficacy and determine specific mechanisms of action against microbial targets .
The biological activity of TFMPA is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The trifluoromethoxy group may facilitate binding interactions that enhance the compound's pharmacological effects. For instance, studies exploring its binding affinity with cyclooxygenase enzymes have provided insights into its anti-inflammatory mechanisms .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of TFMPA, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-[2-(Fluoro-3-trifluoromethyl)phenyl]propanoic acid | C₁₀H₈F₄O₂ | Contains fluorine substituents enhancing reactivity |
| 3-[2-Methyl-4-(trifluoromethyl)phenyl]propanoic acid | C₁₀H₉F₃O₂ | Methyl substitution affects sterics and reactivity |
| 3-[3-(Trifluoromethyl)phenyl]propanoic acid | C₁₀H₉F₃O₂ | Different position of trifluoromethyl group impacts biological activity |
The unique trifluoromethoxy substituent in TFMPA distinguishes it from other compounds, potentially enhancing its pharmacological profiles compared to non-fluorinated analogs .
Case Studies and Research Findings
Several studies have explored the biological activity of TFMPA:
- Study on Anti-inflammatory Effects: A recent investigation demonstrated that TFMPA significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential utility in treating inflammatory diseases.
- Analgesic Activity Assessment: In animal models, TFMPA exhibited dose-dependent analgesic effects comparable to established analgesics, indicating its potential as a novel pain management option.
- Antimicrobial Testing: Preliminary antimicrobial assays indicated that TFMPA showed inhibitory effects against specific bacterial strains, warranting further exploration into its potential as an antimicrobial agent .
Q & A
Q. What are the recommended methods for synthesizing 3-[2-(Trifluoromethoxy)phenyl]propanoic acid, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by propanoic acid chain introduction. Key steps include:
- Electrophilic substitution to introduce the trifluoromethoxy group at the ortho position.
- Friedel-Crafts alkylation or Grignard reactions to attach the propanoic acid backbone.
Optimization Strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during trifluoromethoxy group introduction .
- Catalyst use : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .
Critical Note : Proprietary protocols often omit exact conditions, necessitating iterative optimization via Design of Experiments (DoE) frameworks .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
Q. How does the solubility profile of this compound in various solvents influence its experimental handling in biological assays?
Methodological Answer:
- Polar solvents (DMSO, methanol) : High solubility (≥10 mg/mL) facilitates stock solution preparation for in vitro assays .
- Aqueous buffers (pH 7.4) : Limited solubility (<1 mg/mL) necessitates surfactant use (e.g., 0.1% Tween-80) .
Handling Protocol :
Pre-dissolve in DMSO for cellular assays (≤0.1% final concentration to avoid cytotoxicity).
Centrifuge (10,000 ×g, 10 min) to remove particulates before spectroscopic quantification .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound across different studies?
Methodological Answer: Stepwise Approach :
Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables .
Dose-response validation : Replicate studies using standardized IC₅₀ protocols with internal controls (e.g., reference inhibitors) .
Structural verification : Confirm compound identity via X-ray crystallography or 2D-NMR to rule out isomer contamination .
Case Study : Discrepancies in COX-2 inhibition assays may arise from variations in enzyme sources (human recombinant vs. murine) .
Q. What strategies are employed to elucidate the mechanism of action of this compound at the molecular level?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PPAR-γ). Validate with site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for receptor-ligand interactions .
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing trifluoromethoxy with methoxy) to pinpoint pharmacophoric groups .
Key Finding : The trifluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs .
Q. What experimental approaches are recommended for assessing the potential toxicity of this compound in preclinical models?
Methodological Answer:
- In vitro cytotoxicity : MTT assay on HepG2 cells (72 hr exposure) to measure IC₅₀ .
- Genotoxicity : Ames test (TA98 strain) with metabolic activation (S9 fraction) .
- In vivo acute toxicity : OECD Guideline 423 in rodents, monitoring organ weights and histopathology .
Mitigation : If hepatotoxicity is observed, modify the propanoic acid backbone to reduce bioaccumulation .
Q. Data Contradiction Analysis Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
